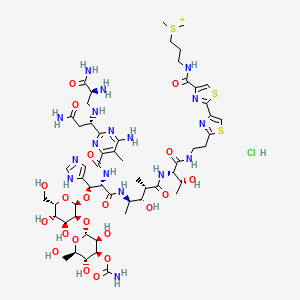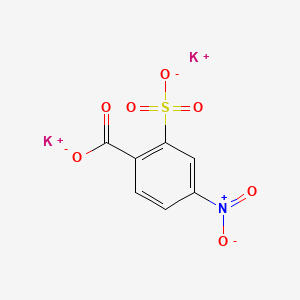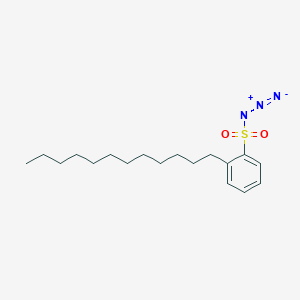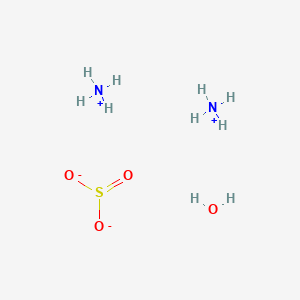
2-Amino-5-(Trifluormethyl)benzylalkohol
Übersicht
Beschreibung
2-Amino-5-(trifluoromethyl)benzyl alcohol (ATFBA) is an organic compound with a wide range of applications in both scientific research and industry. It is an important intermediate in the synthesis of several pharmaceutical compounds, such as anti-inflammatory drugs and anticonvulsants. ATFBA is also used in the synthesis of perfumes and flavors, as well as in the production of cosmetics.
Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
2-Amino-5-(Trifluormethyl)benzylalkohol wird als pharmazeutisches Zwischenprodukt verwendet . Das bedeutet, dass es bei der Herstellung verschiedener pharmazeutischer Medikamente eingesetzt wird.
NMR-Spektrumvorhersage
Diese Verbindung wird auch zur Vorhersage des NMR-Spektrums verwendet . Die Kernmagnetresonanz (NMR) ist ein leistungsfähiges Werkzeug, das von Chemikern eingesetzt wird, um die Struktur organischer Verbindungen zu bestimmen.
Kinetische Studien
Es wird als Reagenz in kinetischen Studien von Phosphonoformat-Prodrogen und Aquachrom (IV) verwendet . Kinetische Studien helfen, die Geschwindigkeit chemischer Reaktionen und die Bedingungen zu verstehen, die diese beeinflussen.
4. Synthese von stark elektronenarmen fluorhaltigen Alkenen 4-(Trifluormethyl)benzylalkohol wurde bei der Synthese von stark elektronenarmen fluorhaltigen Alkenen verwendet . Diese Arten von Verbindungen finden vielfältige Anwendungen im Bereich der organischen Chemie.
Reaktionen an der benzylischen Position
Die Verbindung kann an der benzylischen Position Reaktionen eingehen . Diese Reaktionen können zur Bildung neuer Verbindungen führen, die potenzielle Anwendungen in verschiedenen Bereichen haben.
Von der FDA zugelassene Medikamente mit Trifluormethylgruppe
Die Trifluormethylgruppe (-CF3) in dieser Verbindung findet sich in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe kann die Arzneimittelpotenz gegenüber bestimmten Enzymen verbessern, indem sie den pKa-Wert des cyclischen Carbamat verringert .
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Amino-5-(trifluoromethyl)benzyl alcohol involves its interaction with its targets. Benzylic compounds, such as this one, typically undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s bioavailability, as fluorinated compounds are often associated with improved pharmacokinetic properties .
Result of Action
The reactions it undergoes at the benzylic position could lead to changes in the function of its target molecules .
Action Environment
The action, efficacy, and stability of 2-Amino-5-(trifluoromethyl)benzyl alcohol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules can influence its interactions with its targets .
Biochemische Analyse
Biochemical Properties
2-Amino-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination at the benzylic position
Cellular Effects
The effects of 2-Amino-5-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the trifluoromethyl group in the compound can lead to alterations in cellular processes, potentially impacting cell proliferation, apoptosis, and motility .
Molecular Mechanism
At the molecular level, 2-Amino-5-(trifluoromethyl)benzyl alcohol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo nucleophilic substitution and free radical reactions at the benzylic position highlights its potential to modulate enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-(trifluoromethyl)benzyl alcohol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Amino-5-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in biological systems .
Metabolic Pathways
2-Amino-5-(trifluoromethyl)benzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-5-(trifluoromethyl)benzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-5-(trifluoromethyl)benzyl alcohol is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s function and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQGCLEZPQKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620230 | |
| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220107-65-3 | |
| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)






